![molecular formula C26H19N3OS B5744035 2-[(2-CYANOPHENYL)SULFANYL]-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE](/img/structure/B5744035.png)
2-[(2-CYANOPHENYL)SULFANYL]-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-CYANOPHENYL)SULFANYL]-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a cyanophenyl group, a sulfanyl linkage, and a pyridinylmethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-CYANOPHENYL)SULFANYL]-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenylthiol with 4-(pyridin-4-ylmethyl)aniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-[(2-CYANOPHENYL)SULFANYL]-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(2-CYANOPHENYL)SULFANYL]-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(2-CYANOPHENYL)SULFANYL]-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group and the aromatic rings play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-CYANOPHENYL)SULFANYL]-N-(prop-2-en-1-yl)benzamide
- **2-(2-cyanophenyl)sulfanyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide
Uniqueness
Compared to similar compounds, 2-[(2-CYANOPHENYL)SULFANYL]-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyridinylmethylphenyl moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3OS/c27-18-21-5-1-3-7-24(21)31-25-8-4-2-6-23(25)26(30)29-22-11-9-19(10-12-22)17-20-13-15-28-16-14-20/h1-16H,17H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQKWNPZWPWPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
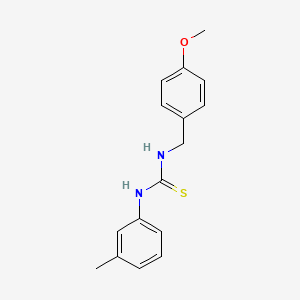
![2-[(3-bromo-4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5743957.png)
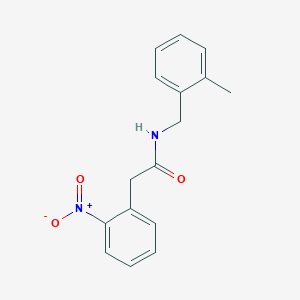
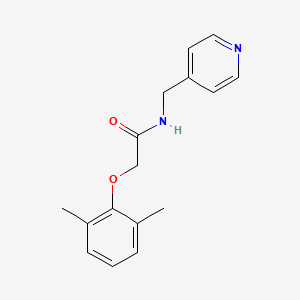
![1-[(2-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5744000.png)
![1-[(3,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5744009.png)
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5744015.png)
![1-(4-{[4-(2-METHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE](/img/structure/B5744025.png)
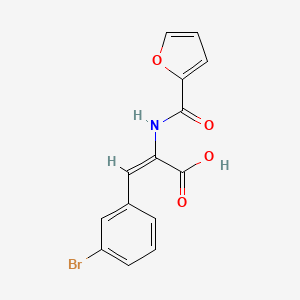
![4-propyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B5744034.png)
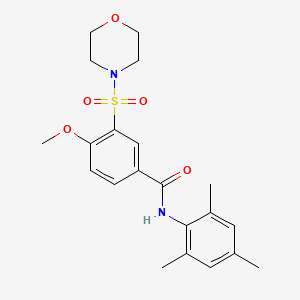
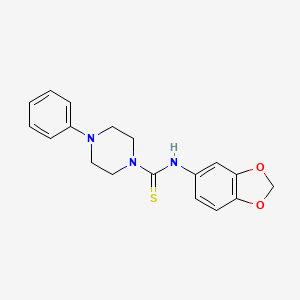
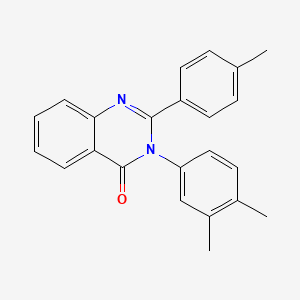
![4-[(2,4-diethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5744059.png)
